3-Allylbenzamide
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Overview
Description
3-Allylbenzamide is an organic compound characterized by the presence of an allyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Allylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is green, rapid, and highly efficient, providing high yields under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of benzoic acid derivatives with allylamine under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Allylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroisoquinolin-1(2H)-ones through a radical alkylarylation reaction.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like Selectfluor and trifluoroacetic acid (TFA) in acetonitrile.
Cyclization: Reagents such as CF3SO2Na and visible light are used under mild conditions.
Major Products:
Oxidation: 4-Alkyl-substituted dihydroisoquinolin-1(2H)-ones.
Cyclization: Trifluoromethylated dihydroisoquinolinones.
Scientific Research Applications
3-Allylbenzamide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through various functionalization reactions.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antioxidant and antibacterial properties.
Industry: Its derivatives are used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Allylbenzamide involves the activation of the allyl group, which facilitates various cyclization and functionalization reactions. For instance, in the presence of hypervalent iodine catalysts, the compound undergoes oxidative cyclization to form 2-oxazolines. The rate-limiting step in this process is the cyclization of the substrate, which is influenced by the structure of the iodoarene precatalyst .
Comparison with Similar Compounds
N-Allylpyrimidin-2-amine: Undergoes similar difunctionalization reactions with organoboronic acids and halides.
N-Methacryloylbenzamides: Suitable substrates for alkylarylation reactions, providing alkyl-substituted isoquinoline derivatives.
Uniqueness: 3-Allylbenzamide stands out due to its ability to undergo a wide range of reactions under mild conditions, making it a versatile compound in organic synthesis. Its derivatives also exhibit significant biological activities, adding to its value in medicinal chemistry .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H2,11,12) |
InChI Key |
ZUAIPZGCSFKQAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
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